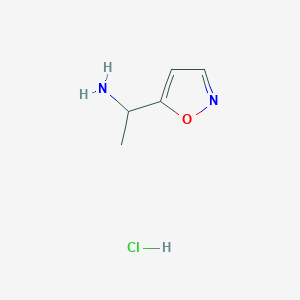
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine
描述
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine is a triazine-based compound characterized by three carboxyphenoxy groups attached to a triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-hydroxybenzoic acid replace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The carboxyphenoxy groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The carboxyphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The triazine core can also participate in electron transfer reactions, contributing to its catalytic properties.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Another tricarboxylic acid with a benzene core, used in the synthesis of MOFs.
2,4,6-Tris(4-pyridyl)pyridine: A triazine derivative with pyridyl groups, known for its use in coordination chemistry.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine-based compound with benzoic acid groups, used in materials science.
Uniqueness
2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine is unique due to its combination of carboxyphenoxy groups and a triazine core, which imparts specific properties such as high thermal stability and the ability to form stable metal complexes. This makes it particularly useful in applications requiring robust materials and efficient catalysts.
属性
IUPAC Name |
4-[[4,6-bis(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSFMMAPGZJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172779 | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118803-83-1 | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118803-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)





